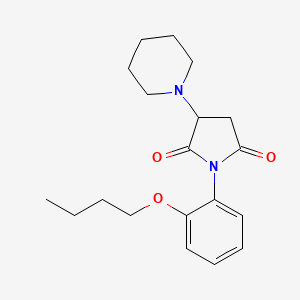![molecular formula C9H7ClN2OS2 B14946952 5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-](/img/structure/B14946952.png)
5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL is an organic compound characterized by the presence of a chlorinated dithiazole ring attached to an aminophenyl group, which is further connected to a methanol moiety
Métodos De Preparación
The synthesis of {2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL typically involves the following steps:
Formation of the dithiazole ring: This can be achieved through the reaction of appropriate precursors under controlled conditions, often involving the use of chlorinating agents.
Attachment of the aminophenyl group: This step usually involves a substitution reaction where the dithiazole ring is reacted with an aminophenyl compound.
Introduction of the methanol moiety: The final step involves the addition of a methanol group to the aminophenyl-dithiazole intermediate, often through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of {2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL can be compared with other similar compounds such as:
Chlorinated dithiazoles: These compounds share the dithiazole ring but differ in the attached functional groups.
Aminophenyl derivatives: Compounds with similar aminophenyl groups but different substituents.
Methanol derivatives: Compounds with methanol moieties attached to different core structures.
The uniqueness of {2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H7ClN2OS2 |
|---|---|
Peso molecular |
258.8 g/mol |
Nombre IUPAC |
[2-[(4-chlorodithiazol-5-ylidene)amino]phenyl]methanol |
InChI |
InChI=1S/C9H7ClN2OS2/c10-8-9(14-15-12-8)11-7-4-2-1-3-6(7)5-13/h1-4,13H,5H2 |
Clave InChI |
CEBUEZODNIPSKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CO)N=C2C(=NSS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2',2',6',6',10-hexamethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,4'-piperidine]-5-one](/img/structure/B14946882.png)
![2-(4-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazin-1-yl)-N-phenylacetamide](/img/structure/B14946885.png)
![2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide](/img/structure/B14946895.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B14946908.png)
![Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B14946910.png)

![9-Methoxy-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946915.png)
![12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14946917.png)
![N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide](/img/structure/B14946925.png)
![5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14946931.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946942.png)
![10-(4-chlorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B14946946.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14946960.png)
